molecular formula C20H24N6O3S B11313222 3,5-dimethyl-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)isoxazole-4-sulfonamide

3,5-dimethyl-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)isoxazole-4-sulfonamide

Cat. No.: B11313222
M. Wt: 428.5 g/mol
InChI Key: YSAVZQPGCBFFOT-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)isoxazole-4-sulfonamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoxazole ring, a sulfonamide group, and a pyrimidine moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)isoxazole-4-sulfonamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)isoxazole-4-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, palladium on carbon (Pd/C)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

3,5-dimethyl-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)isoxazole-4-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)isoxazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,5-dimethyl-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)isoxazole-4-sulfonamide lies in its combination of functional groups, which confer specific reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry, making it a valuable compound for further study .

Properties

Molecular Formula

C20H24N6O3S

Molecular Weight

428.5 g/mol

IUPAC Name

3,5-dimethyl-N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C20H24N6O3S/c1-13-20(14(2)29-24-13)30(27,28)25-17-8-6-16(7-9-17)23-18-12-19(22-15(3)21-18)26-10-4-5-11-26/h6-9,12,25H,4-5,10-11H2,1-3H3,(H,21,22,23)

InChI Key

YSAVZQPGCBFFOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4CCCC4

Origin of Product

United States

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